TRIDECA-3,12-DIENENITRILE
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Overview
Description
TRIDECA-3,12-DIENENITRILE is an organic compound with the molecular formula C₁₃H₂₁N. It is characterized by the presence of a nitrile group (-CN) and two double bonds in its carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIDECA-3,12-DIENENITRILE typically involves the reaction of appropriate alkenes with nitrile-containing reagents. One common method is the hydrocyanation of diene compounds, where a diene reacts with hydrogen cyanide (HCN) in the presence of a catalyst to form the nitrile group. The reaction conditions often include moderate temperatures and the use of transition metal catalysts such as nickel or palladium.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of raw materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
TRIDECA-3,12-DIENENITRILE undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents like LiAlH₄ or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Primary amines.
Substitution: Amides, esters, or other substituted nitriles.
Scientific Research Applications
TRIDECA-3,12-DIENENITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of TRIDECA-3,12-DIENENITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
TRIDECA-3,12-DIENENITRILE (3Z): A geometric isomer with different spatial arrangement of double bonds.
3,12-Tridecadienal: An aldehyde analog with a similar carbon chain but an aldehyde group instead of a nitrile.
3,12-Tridecadienoic Acid: A carboxylic acid analog with a similar carbon chain but a carboxyl group instead of a nitrile.
Uniqueness
This compound is unique due to its specific combination of a nitrile group and two double bonds, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
134769-33-8 |
---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(3E)-trideca-3,12-dienenitrile |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,10-11H,1,3-9,12H2/b11-10+ |
InChI Key |
DBWSGRFEGVADLQ-ZHACJKMWSA-N |
SMILES |
C=CCCCCCCCC=CCC#N |
Isomeric SMILES |
C=CCCCCCCC/C=C/CC#N |
Canonical SMILES |
C=CCCCCCCCC=CCC#N |
Key on ui other cas no. |
134769-33-8 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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